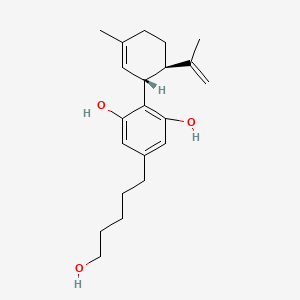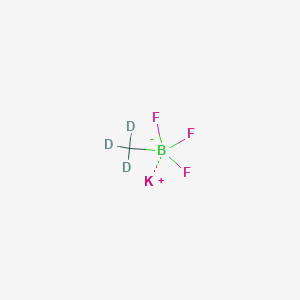![molecular formula C₁₇H₁₅Br B1145178 5-(2-Bromoethylidene)-10,11-dihydro-5H-dibenzo[a,d][7]annulene CAS No. 13099-16-6](/img/structure/B1145178.png)
5-(2-Bromoethylidene)-10,11-dihydro-5H-dibenzo[a,d][7]annulene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound “5-(2-Bromoethylidene)-10,11-dihydro-5H-dibenzoa,dannulene” belongs to the class of organic compounds known as annulenes . Annulenes are monocyclic hydrocarbons that contain the maximum number of non-cumulated or conjugated double bonds . They have the general formula CnHn (when n is an even number) or CnHn+1 (when n is an odd number) . The IUPAC accepts the use of ‘annulene nomenclature’ in naming carbocyclic ring systems with 7 or more carbon atoms .
Molecular Structure Analysis
The molecular structure of annulenes is characterized by alternating single and double bonds . The structure of “5-(2-Bromoethylidene)-10,11-dihydro-5H-dibenzoa,dannulene” would be expected to follow this pattern. The molecular formula of a similar compound, 5-Methylene-5H-dibenzoa,dannulene, is C16H12 , and its average mass is 204.266 Da .Chemical Reactions Analysis
The chemical reactions of annulenes are influenced by their aromaticity . For example, 12annulene exhibits antiaromatic properties, while 14annulene is aromatic . The aromaticity or antiaromaticity of an annulene depends on whether it has 4n+2 (aromatic) or 4n (antiaromatic) π electrons .Physical And Chemical Properties Analysis
Annulenes have various physical and chemical properties, including color, hardness, malleability, solubility, electrical conductivity, density, melting points, and boiling points . The specific physical and chemical properties of “5-(2-Bromoethylidene)-10,11-dihydro-5H-dibenzoa,dannulene” are not available in the sources I found.Eigenschaften
IUPAC Name |
2-(2-bromoethylidene)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Br/c18-12-11-17-15-7-3-1-5-13(15)9-10-14-6-2-4-8-16(14)17/h1-8,11H,9-10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPFEELJRFPYAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=CCBr)C3=CC=CC=C31 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Bromoethylidene)-10,11-dihydro-5H-dibenzo[a,d][7]annulene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]pyridine N-oxide](/img/structure/B1145097.png)

![N,N'-[1,2-Ethanediylbis[oxymethylene(1,6-dihydro-6-oxo-9H-purine-9,2-diyl)]]bisacetamide](/img/no-structure.png)